1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Description
The compound 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a boronic ester featuring a 3,4-dichlorophenylmethoxy-substituted phenyl ring attached to a pinacol boronate core. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions due to their stability and tunable electronic/steric properties. The 3,4-dichlorophenylmethoxy group introduces electron-withdrawing effects and steric bulk, which may influence reactivity and selectivity in catalytic applications.
Properties
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O3/c1-18(2)19(3,4)25-20(24-18)14-6-8-15(9-7-14)23-12-13-5-10-16(21)17(22)11-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYVYQGFNDSBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with an appropriate phenol derivative. One common method includes the use of pinacol boronic esters, which are reacted with the phenol derivative under mild conditions to form the desired dioxaborolane compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to form boranes or other reduced boron species.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions can result in a wide range of functionalized boron compounds.
Scientific Research Applications
Overview
7-Methyl-2,3,4,5-tetrahydro-1-benzothiepin-5-ol 1,1-dioxide is a chemical compound with the molecular formula and a molecular weight of approximately 226.3 g/mol. Its unique structure includes a benzothiepin core with hydroxyl and sulfone functional groups, making it significant in medicinal chemistry and pharmaceutical applications due to its potential therapeutic properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, which make it a candidate for pharmacological studies. Preliminary studies suggest:
- Antipsychotic Properties : Similar compounds have been noted for their antipsychotic effects.
- Neuroprotective Effects : Potential in neurodegenerative disease treatment.
- Anti-inflammatory Activity : Possible applications in inflammatory conditions.
Applications in Medicinal Chemistry
The compound finds applications primarily in:
- Drug Development : As a lead compound for synthesizing new pharmaceuticals.
- Biological Interaction Studies : Understanding binding affinities with various biological targets is crucial for elucidating its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability is crucial for its role in catalytic processes, such as the Suzuki-Miyaura coupling reaction .
Comparison with Similar Compounds
Dichlorophenyl Derivatives
- 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Structure: Contains 3,5-dichloro substituents directly on the phenyl ring. Reactivity: The absence of a methoxy linker reduces steric hindrance but maintains strong electron-withdrawing effects. This compound is used in Suzuki couplings for pharmaceuticals, with a reported purity >95% .
Methoxy and Dichloro Hybrids
- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
- Synthesis : Achieved via chlorination of a dimethoxyphenyl precursor with NCS (92% yield).
- Electronic Effects : Methoxy groups donate electrons, countering the electron-withdrawing Cl substituents. This balance enhances stability while maintaining reactivity in coupling reactions.
- Comparison : The target compound lacks methoxy groups, resulting in stronger electron withdrawal from Cl, which may increase oxidative addition rates in Pd-catalyzed reactions .
Functional Group Modifications
Benzyloxycyanophenyl Derivatives
- Examples: 2-Benzyloxy-6-cyanophenyl-4,4,5,5-tetramethyl-dioxaborolane (4a) and 4-benzyloxy-2-cyanophenyl analogs (): Synthesis: Palladium-catalyzed borylation of bromobenzyloxycyanophenyl precursors. Applications: Used in anti-infective drug discovery for amidine synthesis. The cyano group allows post-coupling functionalization.
Difluoromethoxy Analogs
Substituent Position and Reactivity
- 2-Phenyl-1,3,2-dioxaborinane (): A non-pinacol boronate with a six-membered dioxaborinane ring. Reactivity: Shows similar Gibbs energy profiles to phenylboronic acid in Rh-catalyzed fullerene arylation, indicating that ring size minimally affects reactivity in this context .
- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane ():
Spectroscopic Data
- ¹H NMR Shifts: Target compound’s dichlorophenylmethoxy group would show aromatic protons downfield (~7.2–7.5 ppm) and methoxy protons near 3.8–4.0 ppm. 2-(3,5-Dichlorophenyl) analog: Aromatic protons at δ 6.56 (s, 1H) . Benzyloxycyanophenyl derivatives: Benzyl CH₂ at δ 2.77–2.73 (m) and cyano groups confirmed via IR (ν ~2200 cm⁻¹) .
Biological Activity
1,3,2-Dioxaborolanes are a class of organoboron compounds that have gained attention for their diverse biological activities and applications in medicinal chemistry. The specific compound of interest, 1,3,2-Dioxaborolane, 2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- , has been studied for its potential therapeutic effects and mechanisms of action.
- Molecular Formula: C12H15BCl2O2
- Molecular Weight: 272.963 g/mol
- Density: 1.2 g/cm³
- Boiling Point: 343.8 °C at 760 mmHg
- Flash Point: 161.7 °C
Biological Activity Overview
The biological activity of this compound has been characterized through various studies focusing on its pharmacological properties, including its mechanism of action against specific biological targets.
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes that are crucial in cancer cell proliferation. For instance, its interaction with protein kinases has been documented to disrupt signaling pathways associated with tumor growth.
- Antimicrobial Properties : Preliminary studies indicate that this dioxaborolane exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Antioxidant Activity : Research suggests that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells and contributing to its protective effects in various biological systems.
Study 1: Antitumor Activity
A study published in the Journal of Organic Chemistry investigated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting a potent inhibitory effect on cancer cell proliferation .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited minimum inhibitory concentrations (MIC) as low as 25 µg/mL for S. aureus, indicating strong antibacterial activity .
Study 3: Pharmacokinetics and ADME Properties
A comprehensive pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound using in vitro models. The findings suggested favorable absorption characteristics and moderate metabolic stability .
Data Table: Summary of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing this dioxaborolane derivative, and what analytical techniques confirm its structural integrity?
- Synthesis Routes : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. For example, alkynyl pinacolboronates undergo hydroboration/protodeboronation to form alkenyl dioxaborolanes . Key steps include inert atmosphere handling and purification via flash chromatography .
- Analytical Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) confirms regiochemistry and boron coordination. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% as standard) .
Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?
- The dioxaborolane group acts as a stable boronate ester, facilitating transmetalation in palladium-catalyzed reactions. Its electron-donating pinacol structure enhances stability against hydrolysis, enabling efficient coupling with aryl/vinyl halides. This is critical for synthesizing biaryl systems in drug intermediates .
Advanced Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar dioxaborolanes?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, dichlorophenyl groups (as in the target compound) may enhance electrophilic reactivity compared to fluorophenyl analogs, altering enzyme inhibition profiles .
- Methodological Harmonization : Standardize assay conditions (e.g., concentration, solvent) to isolate substituent effects from experimental variability. Computational docking studies (e.g., using PubChem-derived models ) can predict binding interactions.
| Substituent Comparison |
|---|
| Substituent |
| Dichlorophenyl |
| Fluorophenyl |
| Methoxymethoxy |
Q. How can reaction conditions be optimized to improve regioselectivity in cross-coupling reactions?
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos-based catalysts for sterically hindered substrates.
- Solvent/Temperature : Polar aprotic solvents (e.g., THF) at 80–100°C favor transmetalation. Pre-mixing boronates with bases (e.g., K₂CO₃) minimizes side reactions .
- Yield Optimization :
| Reaction Conditions |
|---|
| Catalyst |
| Pd(dba)₂ |
| Pd(OAc)₂/XPhos |
Q. How do structural modifications (e.g., dichlorophenyl vs. methyl substitution) alter pharmacokinetic properties?
- Dichlorophenyl : Increases molecular weight and halogen bonding potential, improving target affinity but reducing solubility.
- Methyl Groups : Enhance metabolic stability by blocking oxidative sites. For instance, 2,6-dimethyl analogs show prolonged half-lives in hepatic microsome assays .
Methodological Challenges
Q. How can researchers ensure compound stability during storage and handling?
- Storage : Store under argon at −20°C to prevent boronate ester hydrolysis. Use amber vials to avoid photodegradation .
- Stability Testing : Monitor via periodic NMR and HPLC to detect decomposition (e.g., free boronic acid formation) .
Q. What computational tools predict the compound’s reactivity or interactions?
- Density Functional Theory (DFT) calculations model boron-electron deficiency for Suzuki coupling efficiency. Molecular dynamics simulations (e.g., using PubChem data ) predict membrane permeability and protein binding .
Data Contradiction Analysis
Q. Why do similar dioxaborolanes exhibit varying yields in identical reactions?
- Steric Effects : Bulky substituents (e.g., 3,4-dichlorophenyl) slow transmetalation, reducing yields. Smaller groups (e.g., methoxy) improve kinetics .
- Byproduct Formation : Protodeboronation competes in aqueous conditions. Anhydrous reaction setups mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
